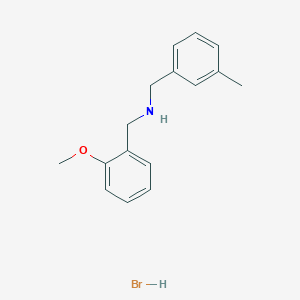

(2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide; 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

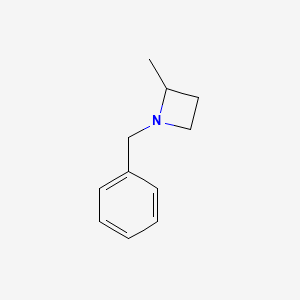

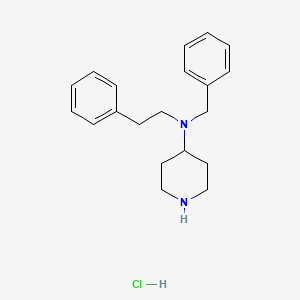

“(2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide” is a synthetic research chemical that belongs to the class of substituted phenethylamines. It has a CAS Number of 1609403-48-6 . The compound is also known as TFB-2.

Molecular Structure Analysis

The molecular formula of this compound is C16H18ClNO2.BrH . The InChI code is 1S/C16H18ClNO2.BrH/c1-19-15-8-7-12(9-16(15)20-2)10-18-11-13-5-3-4-6-14(13)17;/h3-9,18H,10-11H2,1-2H3;1H .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 372.69 .Scientific Research Applications

Photosensitive Protecting Groups

The application of photosensitive protecting groups, such as those similar in structure to (2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide, has been a subject of interest in synthetic chemistry. These groups, including 2-nitrobenzyl, 3-nitrophenyl, and 3,5-dimethoxybenzyl, have shown promise for future advancements in the field due to their ability to be removed under specific light conditions, thus providing a controlled reaction pathway for the synthesis of complex molecules (Amit, Zehavi, & Patchornik, 1974).

Environmental Persistence and Degradation

Studies on chlorophenols, which share a chlorinated aromatic moiety with (2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide, have highlighted the environmental persistence and potential for degradation of these compounds. Chlorophenols are precursors to dioxins in thermal processes, emphasizing the need for understanding their behavior in environmental contexts. Such knowledge could inform the environmental management of compounds with similar chemical structures (Peng et al., 2016).

Organic Synthesis and Catalysts

The structural features of (2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide, such as the amine group and aromatic moieties, are relevant in organic synthesis, particularly in reactions involving amine-functionalized catalysts. These catalysts are crucial for various synthetic routes, including C-H bond functionalization, and offer pathways for creating complex organic compounds with high selectivity. The incorporation of such functionalities can enhance reaction efficiencies and selectivity in synthetic chemistry applications (Che et al., 2011).

Reductive Amination and Amine Activation

The amine functionality present in (2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide is directly relevant to processes such as reductive amination, which is a key reaction in synthesizing primary, secondary, and tertiary amines. Research on reductive amination processes, especially those employing hydrogen as the reducing agent, can provide insights into potential synthetic applications of similar compounds (Irrgang & Kempe, 2020). Furthermore, studies on the role of amine activators in the curing of acrylic resins indicate the importance of tertiary aromatic amines in polymer chemistry, suggesting potential applications in materials science and biomedical fields (Vázquez, Levenfeld, & Román, 1998).

Safety and Hazards

properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-(3,4-dimethoxyphenyl)methanamine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2.BrH/c1-19-15-8-7-12(9-16(15)20-2)10-18-11-13-5-3-4-6-14(13)17;/h3-9,18H,10-11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUOUGIRCKHESX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC2=CC=CC=C2Cl)OC.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide; 95%](/img/structure/B6352054.png)

amine hydrobromide; 95%](/img/structure/B6352077.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide; 95%](/img/structure/B6352085.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide; 95%](/img/structure/B6352090.png)